4-Amino-3-fluorobenzoic acid
CAS No.: 455-87-8
Cat. No.: VC20757423
Molecular Formula: C7H6FNO2
Molecular Weight: 155.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 455-87-8 |
---|---|
Molecular Formula | C7H6FNO2 |
Molecular Weight | 155.13 g/mol |
IUPAC Name | 4-amino-3-fluorobenzoic acid |
Standard InChI | InChI=1S/C7H6FNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) |
Standard InChI Key | JSKXHTHMCCDEGD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)F)N |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)F)N |
Chemical Structure and Properties
Molecular Identification
4-Amino-3-fluorobenzoic acid is an aromatic compound with a benzoic acid backbone featuring amino and fluoro substituents at the 4 and 3 positions, respectively. The compound has distinct chemical identifiers that facilitate its recognition in scientific literature and commercial catalogs.
Table 1: Chemical Identification Parameters of 4-Amino-3-fluorobenzoic Acid
Parameter | Value |
---|---|
CAS Registry Number | 455-87-8 |
Molecular Formula | C₇H₆FNO₂ |
Molecular Weight | 155.1264 g/mol |
IUPAC Name | 4-amino-3-fluorobenzoic acid |
InChI Key | JSKXHTHMCCDEGD-UHFFFAOYSA-N |
RTECS Number | DG2525000 |
PubChem CID | 9971 |
The compound is also known by several synonyms including 3-fluoro-4-aminobenzoic acid, benzoic acid, 4-amino-3-fluoro, and 4-amino-3-fluorobenzenecarboxylic acid .
Physical Properties
4-Amino-3-fluorobenzoic acid typically exists as a crystalline powder at room temperature. Its physical characteristics make it suitable for a variety of laboratory and industrial applications.
Table 2: Physical Properties of 4-Amino-3-fluorobenzoic Acid
Property | Description |
---|---|
Physical Form | Crystalline Powder |
Purity in Commercial Samples | ≥98.0% (HPLC) |
Appearance | Solid at room temperature |
Solubility | Limited information available |
Spectroscopic Characteristics
Infrared Spectroscopy
Infrared (IR) spectroscopy is valuable for identifying and characterizing 4-amino-3-fluorobenzoic acid. The compound exhibits characteristic absorption bands corresponding to its functional groups, with notable features in the fingerprint region.
The IR spectrum was measured with a Perkin-Elmer 21 (grating) instrument with a resolution of 2, using the transmission sampling procedure. The spectral data was collected using a solid sample in KBr disc form. It should be noted that a spectral feature at 1090 cm⁻¹ is likely an artifact caused by a filter change during data collection .
The IR spectrum provides valuable information about the functional groups present in the molecule, including the carboxylic acid (C=O stretching), aromatic rings (C=C stretching), amino group (N-H stretching), and the C-F bond stretching vibrations. This spectral information serves as a critical tool for both identification and quality control of the compound .
Applications and Uses
Pharmaceutical Applications
4-Amino-3-fluorobenzoic acid serves as a valuable building block in pharmaceutical research and development. Its unique structural features, particularly the combination of amino and fluoro substituents on an aromatic carboxylic acid framework, contribute to its utility in drug discovery and synthesis.
The compound is extensively used in the development of anti-inflammatory and analgesic drugs, where it serves as a key intermediate in synthetic pathways. The selective functionalization of the amino group allows for the creation of diverse molecular scaffolds with potential therapeutic properties .
Biochemical Research Applications
In biochemical research, 4-amino-3-fluorobenzoic acid finds applications in studies related to enzyme inhibition and protein interactions. The compound's structural features make it valuable for understanding biological processes at the molecular level.
Researchers utilize this compound to investigate structure-activity relationships in various biochemical pathways. The presence of the fluorine atom provides unique electronic and steric properties that can influence binding interactions with biological targets, making it useful for mechanistic studies and the development of probe molecules .
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